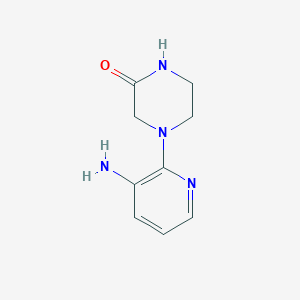

4-(3-Aminopyridin-2-yl)piperazin-2-one

Description

4-(3-Aminopyridin-2-yl)piperazin-2-one is a heterocyclic compound featuring a piperazin-2-one core fused with a 3-aminopyridinyl substituent. Its molecular formula is C₉H₁₂N₄O, with a monoisotopic mass of 192.1011 Da . This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting enzymes or receptors.

Properties

IUPAC Name |

4-(3-aminopyridin-2-yl)piperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4O/c10-7-2-1-3-12-9(7)13-5-4-11-8(14)6-13/h1-3H,4-6,10H2,(H,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJXOFPWQCZWCNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(=O)N1)C2=C(C=CC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Copper-Catalyzed Coupling of 2-Amino-5-Halopyridine with Piperazine

A widely documented approach to synthesize 4-(3-aminopyridin-2-yl)piperazin-2-one or closely related analogs involves copper(I)-catalyzed coupling of halogenated 2-aminopyridines with piperazine.

-

- Starting materials: 2-amino-5-bromopyridine or 2-amino-5-iodopyridine

- Nucleophile: Piperazine (in excess, 2.2 to 10 equivalents)

- Catalyst: CuI (0.01–0.1 equivalents)

- Ligands: Various amino acid derivatives and nitrogen-containing ligands such as sarcosine, N-methylglycine, proline, 8-hydroxyquinoline, phenanthroline, etc.

- Base: Potassium phosphate or potassium carbonate (1.1–6 equivalents)

- Solvent: N,N-dimethylformamide (DMF)

- Conditions: Nitrogen atmosphere, heating at 90–140 °C for several hours

Procedure:

The halogenated aminopyridine, piperazine, CuI catalyst, ligand, and base are combined in DMF under nitrogen. The mixture is heated to 90–140 °C to promote coupling. After completion, the reaction mixture is filtered, concentrated, and purified by column chromatography to isolate 5-(piperazin-1-yl)pyridin-2-amine intermediates.-

- Example yields range from approximately 48% to 98%, depending on reagent ratios and ligand choice.

This method forms the key intermediate 5-(piperazin-1-yl)pyridin-2-amine, which can be further transformed into the target piperazin-2-one compound.

Carbamate Protection and Cyclization to Piperazin-2-one Derivatives

Following the coupling step, the amino group on the piperazine nitrogen can be protected and cyclized to form the piperazin-2-one ring:

-

- Reagent: Di-tert-butyl dicarbonate (Boc2O)

- Solvent: Dichloromethane or similar organic solvents

- Conditions: Stirring at 20–35 °C for several hours

Cyclization:

The Boc-protected intermediate undergoes intramolecular cyclization, often facilitated by heating or additional reagents, to form the piperazin-2-one ring.Purification:

After reaction completion, the mixture is concentrated under reduced pressure. The product can be precipitated by addition of water and isolated by filtration or purified by column chromatography.Outcome:

This step yields 4-(6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester, a key precursor to this compound.

Photocatalytic One-Step Synthesis Using Acridine Salt Catalysts

A novel, environmentally friendly method reported involves a photocatalytic approach:

-

- 2-Aminopyridine

- Piperazine-1-tert-butyl formate (protected piperazine derivative)

- Acridine salt (visible-light photocatalyst)

- Oxidant: 2,2,6,6-Tetramethylpiperidine-N-oxide

Solvent: Anhydrous dichloroethane

-

- Reaction under oxygen atmosphere (oxygen replacement three times)

- Blue LED light irradiation for ~10 hours

- Room temperature or slightly elevated temperature

-

- One-step synthesis directly forming the tert-butyl ester intermediate

- High yield (~95%)

- Avoids heavy metals and harsh reducing/oxidizing agents

- Environmentally benign and cost-effective

Workup:

After irradiation, the mixture is filtered, concentrated, and purified by column chromatography to isolate the target product as a colorless solid.

Alternative Synthetic Routes and Industrial Considerations

Industrial synthesis often optimizes the above methods for scale-up, focusing on:

- Use of optimized ligand and base combinations for better yields

- Controlled reaction atmospheres to prevent side reactions

- Efficient purification methods such as recrystallization and chromatography to ensure high purity

Additional synthetic routes may involve:

Summary Table of Key Preparation Methods

Research Findings and Optimization Notes

Ligand choice in copper-catalyzed coupling significantly affects yield and reaction rate; amino acid derivatives like sarcosine and N-methylglycine are effective.

Use of excess piperazine (up to 5–10 equivalents) drives coupling to completion and suppresses side reactions.

Photocatalytic synthesis reduces byproduct formation and avoids metal contamination, offering a safer alternative for pharmaceutical applications.

Reaction temperature control (90–140 °C for Cu-catalysis; 20–35 °C for Boc protection) is critical for selectivity and yield.

Purification by column chromatography remains standard for laboratory scale, while recrystallization is preferred for industrial scale to reduce costs.

Chemical Reactions Analysis

Oxidation Reactions

The piperazine nitrogen atoms and aromatic aminopyridine group participate in oxidation under controlled conditions:

Key findings:

- Selective oxidation of the piperazine ring predominates over pyridine oxidation due to steric accessibility .

- Oxidative cleavage under ozonolysis produces fragments for downstream functionalization .

Reduction Reactions

The carbonyl group and aromatic system undergo reduction:

Notable observations:

- LiAlH<sub>4</sub> reduces both the carbonyl and aromatic rings, requiring careful stoichiometric control .

- Catalytic hydrogenation preserves the piperazine structure while saturating the pyridine ring .

Substitution Reactions

The primary amino group and piperazine nitrogen atoms act as nucleophiles:

Mechanistic insights:

- Alkylation occurs preferentially at the piperazine nitrogen over the pyridine amino group.

- Suzuki coupling at the pyridine ring requires protection of the amino group .

Ring-Opening and Expansion

The piperazin-2-one ring demonstrates unique reactivity in cascade transformations:

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| Chloro allenylamide | Pd(0), primary amines | Fused bicyclic compounds | |

| Epoxides | Acid catalysis | Morpholin-2-one derivatives |

Key study:

A palladium-mediated cascade reaction with chloro allenylamide generates complex polycyclic structures through sequential oxidative addition and nucleophilic substitution (Scheme 1) :

textStarting material → π-allyl Pd intermediate → fused bicyclic product

Cross-Coupling Reactions

The pyridine ring participates in metal-catalyzed transformations:

Critical parameters:

- Amino group protection (e.g., SEM or Boc groups) prevents catalyst poisoning .

- Electronic effects of the piperazine ring enhance coupling efficiency at the pyridine C3 position .

Comparative Reactivity Table

| Reaction Site | Relative Reactivity | Dominant Pathway |

|---|---|---|

| Piperazine NH | High | Alkylation > Acylation |

| Pyridine NH<sub>2</sub> | Moderate | Schiff base formation |

| Piperazin-2-one carbonyl | Low | Reduction > Nucleophilic addition |

Research Frontiers

Recent advances demonstrate the compound's utility in:

- Kinase inhibitor synthesis : Suzuki coupling derivatives show IC<sub>50</sub> values <100 nM against FLT3 and CDK4/6

- TRPV4 antagonists : N-alkylated analogs exhibit submicromolar activity in pain modulation assays

- Anticancer agents : Complexation with transition metals enhances DNA intercalation capacity

This systematic analysis establishes 4-(3-Aminopyridin-2-yl)piperazin-2-one as a versatile scaffold for medicinal chemistry and materials science applications.

Scientific Research Applications

4-(3-Aminopyridin-2-yl)piperazin-2-one has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biological targets.

Medicine: Explored for its potential therapeutic properties, including its use in drug development.

Industry: Utilized in the production of various chemical products and intermediates

Mechanism of Action

The mechanism of action of 4-(3-Aminopyridin-2-yl)piperazin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of piperazinone derivatives are highly dependent on substituent patterns. Below is a detailed comparison with analogous compounds:

Table 1: Structural and Functional Comparison

Substituent Effects on Bioactivity

- Aromatic vs. Aliphatic Substituents: The 3-aminopyridinyl group in this compound enhances solubility and binding to polar enzyme pockets, as seen in DPP-IV inhibitors . In contrast, chlorophenyl substituents (e.g., 1-(3-chlorophenyl)piperazin-2-one) improve cytotoxicity by increasing hydrophobicity and membrane permeability . Fluorinated analogs like 4-[(3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoyl]piperazin-2-one exhibit superior metabolic stability and target affinity due to fluorine’s electronegativity and steric effects .

- Ring Expansion and Hybridization: Quinoline-fused derivatives (e.g., 4-[3-(hydroxymethyl)quinolin-2-yl]-piperazin-2-one) demonstrate enhanced binding to oxidoreductases, attributed to the extended aromatic system’s ability to occupy larger enzyme cavities .

Biological Activity

4-(3-Aminopyridin-2-yl)piperazin-2-one is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound this compound can be described by the following structural formula:

- Molecular Formula: C10H13N3O

- IUPAC Name: this compound

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various pathogens. For instance, studies have shown that derivatives of this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound in antibiotic development.

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties. The compound has been shown to induce apoptosis in cancer cell lines, potentially through mechanisms involving the modulation of signaling pathways related to cell survival and death. Specifically, it may influence the expression of proteins involved in apoptosis, such as caspases and Bcl-2 family members.

Neuroprotective Effects

Emerging evidence suggests that this compound may also have neuroprotective effects. Research indicates that it can protect neuronal cells from oxidative stress-induced damage, which is crucial in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The neuroprotective mechanism is believed to involve the scavenging of reactive oxygen species (ROS) and the modulation of neuroinflammatory responses.

The biological activities of this compound are attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.

- Receptor Modulation: It can bind to neurotransmitter receptors, influencing neuronal signaling pathways.

- Antioxidant Activity: The ability to scavenge free radicals contributes to its protective effects against oxidative stress.

Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial properties of various piperazine derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, highlighting its potential as an antimicrobial agent.

Study 2: Anticancer Activity

Another study focused on the anticancer effects of this compound on human breast cancer cell lines (MCF-7). Treatment with 10 µM of this compound resulted in a 70% reduction in cell viability after 48 hours, with subsequent analysis revealing increased levels of pro-apoptotic markers.

Comparative Analysis with Related Compounds

| Compound Name | Antimicrobial Activity | Anticancer Activity | Neuroprotective Effects |

|---|---|---|---|

| This compound | Yes | Yes | Yes |

| Piperazine | Limited | No | No |

| Quinolone | Yes | Moderate | No |

Q & A

Q. What are the critical safety protocols for handling 4-(3-Aminopyridin-2-yl)piperazin-2-one in laboratory settings?

Answer:

- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of vapors or dust .

- Spill Management : Contain spills using dry methods (e.g., vacuuming) and dispose of as hazardous waste. Avoid aqueous cleanup to prevent unintended reactions .

- Storage : Keep containers tightly sealed in a dry, well-ventilated area away from ignition sources. Monitor for electrostatic discharge risks .

- First Aid : For skin contact, rinse with water for ≥15 minutes. If inhaled, move to fresh air and seek medical attention if symptoms persist .

Q. What synthetic strategies are effective for preparing this compound, and how can yields be optimized?

Answer:

- Coupling Reactions : React 3-aminopyridine derivatives with activated piperazin-2-one intermediates under mild basic conditions (e.g., DBU in THF at RT for 16 hours). Purify via silica gel chromatography (5% MeOH/CHCl) to achieve yields up to 93% .

- Optimization Tactics :

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

Answer:

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., exact mass 246.0252 Da) .

- NMR Spectroscopy : Use H/C NMR to resolve aromatic protons (δ 7.2–8.5 ppm) and piperazinone backbone signals (δ 3.0–4.0 ppm) .

- HPLC-UV : Assess purity (>98%) using a C18 column with gradient elution (acetonitrile/water + 0.1% TFA) .

Advanced Research Questions

Q. How can researchers validate target engagement of this compound in MDM2/MDM4 inhibition assays?

Answer:

- Competitive Binding Assays : Use FITC-labeled p53 peptides in fluorescence polarization assays. Compare IC values against reference inhibitors (e.g., Nutlin-3 for MDM2) .

- Cellular Validation : Monitor p53 stabilization via Western blotting in SJSA-1 (MDM2-amplified) and HCT116 (wild-type p53) cell lines. Dose-response curves (1–10 μM) can confirm target specificity .

Q. What experimental approaches resolve contradictory bioactivity data across cell lines?

Answer:

- Expression Profiling : Quantify MDM2/MDM4 mRNA levels via qPCR or protein levels via flow cytometry to correlate activity with target abundance .

- Genetic Controls : Use CRISPR-edited isogenic cell lines to isolate confounding factors (e.g., p53 mutation status) .

- 3D Tumor Models : Validate activity in patient-derived organoids to assess physiological relevance .

Q. How can structure-activity relationships (SAR) guide the design of analogs with improved pharmacokinetic properties?

Answer:

- Core Modifications : Introduce electron-withdrawing groups (e.g., -Cl, -CF) to the pyridine ring to enhance binding affinity.

- Solubility Optimization : Replace hydrophobic moieties with polar groups (e.g., -OH, -NH) while maintaining logP <3 .

- Metabolic Stability : Screen analogs in hepatic microsome assays (human/rodent) to identify metabolically resistant derivatives .

Q. What methodologies are recommended for assessing in vivo pharmacokinetics and toxicity?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.